molecular formula C21H26N2O3 B3420349 (3R,14S,16S)-Vincamine CAS No. 18374-18-0

(3R,14S,16S)-Vincamine

Cat. No.: B3420349
CAS No.: 18374-18-0
M. Wt: 354.4 g/mol
InChI Key: RXPRRQLKFXBCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,14S,16S)-Vincamine is a naturally occurring alkaloid derived from the leaves of the Vinca minor plant, commonly known as the lesser periwinkle. It is a member of the indole alkaloid family and has been studied for its potential therapeutic effects, particularly in the treatment of cognitive disorders and cerebrovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,14S,16S)-Vincamine involves several steps, starting from the extraction of the precursor compounds from the Vinca minor plant. The key steps include:

    Extraction: The leaves of Vinca minor are harvested and subjected to solvent extraction to isolate the crude alkaloid mixture.

    Purification: The crude extract is purified using chromatographic techniques to isolate vincamine.

    Chemical Synthesis: The isolated vincamine can undergo further chemical modifications to enhance its pharmacological properties.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,14S,16S)-Vincamine undergoes various chemical reactions, including:

    Oxidation: Vincamine can be oxidized to form vincaminic acid.

    Reduction: Reduction reactions can convert vincamine to its reduced forms, which may have different pharmacological activities.

    Substitution: Substitution reactions can introduce different functional groups into the vincamine molecule, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

    Vincaminic Acid: Formed through oxidation.

    Reduced Vincamine: Formed through reduction.

    Substituted Vincamine Derivatives: Formed through substitution reactions.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other indole alkaloids.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential in treating cognitive disorders, improving cerebral blood flow, and protecting against neurodegenerative diseases.

    Industry: Used in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (3R,14S,16S)-Vincamine involves several molecular targets and pathways:

    Vasodilation: Vincamine induces vasodilation by increasing the production of nitric oxide, leading to improved cerebral blood flow.

    Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

    Cognitive Enhancement: Vincamine enhances cognitive function by modulating neurotransmitter levels and improving synaptic plasticity.

Comparison with Similar Compounds

Similar Compounds

    Vinblastine: Another indole alkaloid derived from the Vinca plant, used in cancer treatment.

    Vincristine: Similar to vinblastine, used as an anticancer agent.

    Vinpocetine: A synthetic derivative of vincamine, used for cognitive enhancement and neuroprotection.

Uniqueness of (3R,14S,16S)-Vincamine

This compound is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to improve cerebral blood flow and protect neuronal cells makes it a valuable compound in the treatment of cognitive disorders and cerebrovascular diseases.

Properties

IUPAC Name

methyl (15S,17S,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPRRQLKFXBCSJ-JBACZVJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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